molecular formula C15H30O B147388 8-Pentadecanone CAS No. 818-23-5

8-Pentadecanone

Cat. No.: B147388
CAS No.: 818-23-5
M. Wt: 226.4 g/mol
InChI Key: PQYGSSYFJIJDFK-UHFFFAOYSA-N
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Description

8-Pentadecanone, also known as pentadecan-8-one, is an organic compound with the molecular formula C15H30O. It is a ketone with a long aliphatic chain, making it a member of the aliphatic ketones family. This compound is known for its distinctive odor and is used in various industrial applications, including as a fragrance ingredient.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Pentadecanone can be synthesized through several methods. One common synthetic route involves the reaction of heptyl magnesium bromide with N-methoxy-N-methyloctanamide in tetrahydrofuran (THF) under an inert atmosphere. The reaction is carried out at 0°C and then allowed to warm to room temperature, followed by quenching with a saturated ammonium chloride solution. The organic layer is separated, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of long-chain hydrocarbons or alcohols. The process may include steps such as ozonization, oxidation, and esterification to achieve the desired ketone. The specific conditions and catalysts used can vary depending on the starting materials and desired yield .

Chemical Reactions Analysis

Types of Reactions: 8-Pentadecanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form secondary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

8-Pentadecanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Pentadecanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions. These interactions can influence its reactivity and biological activity. The specific pathways and molecular targets can vary depending on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

    Heptadecan-8-one: Similar in structure but with a longer carbon chain.

    Nonadecan-8-one: Another similar compound with an even longer carbon chain.

    Cyclopentadecanone: A cyclic ketone with a similar molecular weight but different structural properties.

Uniqueness: 8-Pentadecanone is unique due to its specific chain length and the position of the carbonyl group. This gives it distinct physical and chemical properties compared to other ketones with different chain lengths or structures .

Properties

IUPAC Name

pentadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYGSSYFJIJDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231371
Record name 8-Pentadecanone
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Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-23-5
Record name Diheptyl ketone
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Record name 8-Pentadecanone
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Record name Pentadecan-8-one
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Record name 8-Pentadecanone
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Record name Pentadecane-8-one
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Record name 8-PENTADECANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 8-Pentadecanone and where is it found?

A: this compound is a long-chain ketone found naturally in various plant species. It has been identified in the leaf surface waxes of wheat varieties [, ], the seed coat of the Pongamia pinnata tree [], and as a metabolite of certain endophytic fungi like Fusarium solani [].

Q2: How does this compound impact wheat aphids?

A: Research suggests that this compound acts as a feeding stimulant for wheat aphids like Sitobion avenae and Rhopalosiphum padi []. This effect is likely due to its presence in the leaf surface waxes of certain wheat cultivars.

Q3: What is the molecular structure and formula of this compound?

A3: this compound is a 15-carbon ketone with its carbonyl group (C=O) located on the eighth carbon atom.

    Q4: What spectroscopic data is available for this compound?

    A: While specific spectroscopic data isn't detailed in the provided abstracts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and Raman spectroscopy [] have been used to identify and characterize this compound in various samples.

    Q5: Has this compound shown any potential for antimicrobial activity?

    A: Yes, studies have shown that a metabolite extract from the endophytic fungus Fusarium solani, in which this compound was a major component, exhibited antimicrobial activity against both bacterial and fungal pathogens [].

    Q6: Are there any studies on the photochemistry of this compound?

    A: Yes, research has investigated the photochemistry of this compound in carbon tetrachloride solution []. The study explored the compound's behavior under UV irradiation and found evidence of energy transfer processes.

    Q7: Are there any studies on the kinetics of this compound?

    A: Yes, there are studies investigating the kinetic peculiarities of this compound in the presence of chromium stearate [] and the kinetics of hydroperoxide formation and decomposition during its oxidation [].

    Q8: What are the potential applications of this compound based on current research?

    A8: While more research is needed, current findings suggest potential applications in:

    • Pest Management: Understanding this compound's role as an aphid feeding stimulant could lead to strategies for managing aphid populations in agriculture [].
    • Development of Antimicrobial Agents: The antimicrobial activity exhibited by the Fusarium solani metabolite extract containing this compound warrants further investigation for potential pharmaceutical or agricultural applications [].

    Q9: What analytical methods are commonly used to study this compound?

    A: GC-MS is widely employed for the identification and quantification of this compound in various matrices [, , , , ].

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